1-(4-Bromophenyl)-3,3-dimethylcyclobutan-1-aminehydroiodide
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Overview
Description
1-(4-Bromophenyl)-3,3-dimethylcyclobutan-1-aminehydroiodide is an organic compound characterized by the presence of a bromophenyl group attached to a cyclobutane ring, which is further substituted with an amine group and a hydroiodide ion
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-3,3-dimethylcyclobutan-1-aminehydroiodide typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-bromophenylacetic acid, which can be obtained through electrophilic aromatic substitution of phenylacetic acid with bromine.
Cyclobutane Formation: The 4-bromophenylacetic acid is then subjected to cyclization reactions to form the cyclobutane ring. This can be achieved using various cyclization agents and conditions.
Amine Introduction:
Hydroiodide Addition: Finally, the hydroiodide ion is introduced to the compound through a reaction with hydroiodic acid, resulting in the formation of this compound.
Chemical Reactions Analysis
1-(4-Bromophenyl)-3,3-dimethylcyclobutan-1-aminehydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Bromophenyl)-3,3-dimethylcyclobutan-1-aminehydroiodide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3,3-dimethylcyclobutan-1-aminehydroiodide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways: The compound may influence various biochemical pathways, including those involved in signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
1-(4-Bromophenyl)-3,3-dimethylcyclobutan-1-aminehydroiodide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-bromophenylacetic acid, 4-(4-bromophenyl)piperazin-1-yl derivatives, and 4-[(4-bromophenyl)sulfonyl]benzoyl-L-valine share structural similarities with this compound.
Uniqueness: The presence of the cyclobutane ring and the specific substitution pattern in this compound distinguishes it from other compounds, providing unique chemical and biological properties.
Properties
Molecular Formula |
C12H17BrIN |
---|---|
Molecular Weight |
382.08 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3,3-dimethylcyclobutan-1-amine;hydroiodide |
InChI |
InChI=1S/C12H16BrN.HI/c1-11(2)7-12(14,8-11)9-3-5-10(13)6-4-9;/h3-6H,7-8,14H2,1-2H3;1H |
InChI Key |
LGCXUNQJXVWJGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)(C2=CC=C(C=C2)Br)N)C.I |
Origin of Product |
United States |
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